molecular formula C14H18N6O3S B6420787 3-(azepan-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide CAS No. 900135-55-9

3-(azepan-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide

Cat. No.: B6420787
CAS No.: 900135-55-9
M. Wt: 350.40 g/mol
InChI Key: ZWMVUEUOFIMOHZ-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide is a synthetic organic compound that features a benzamide core with azepane and tetrazole functional groups. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzamide core: This can be achieved by reacting a substituted benzoic acid with an amine under dehydrating conditions.

    Introduction of the azepane group: This step might involve nucleophilic substitution reactions where an azepane derivative is introduced.

    Tetrazole formation: This can be achieved by cyclization reactions involving nitriles and azides under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azepane or benzamide moieties.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the benzamide ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, sulfonyl chlorides, azides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigation as a potential therapeutic agent due to its unique functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with benzamide, azepane, and tetrazole groups can interact with enzymes, receptors, or other proteins, potentially inhibiting or activating their functions. The sulfonyl group can enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(piperidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide: Similar structure with a piperidine ring instead of azepane.

    3-(morpholin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide: Contains a morpholine ring.

    3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide: Features a pyrrolidine ring.

Uniqueness

The presence of the azepane ring in 3-(azepan-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide may confer unique steric and electronic properties, potentially leading to different biological activities or chemical reactivities compared to its analogs.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(2H-tetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O3S/c21-13(15-14-16-18-19-17-14)11-6-5-7-12(10-11)24(22,23)20-8-3-1-2-4-9-20/h5-7,10H,1-4,8-9H2,(H2,15,16,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMVUEUOFIMOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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